molecular formula C24H19ClN2O3 B12034831 N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

Cat. No.: B12034831
M. Wt: 418.9 g/mol
InChI Key: PXYYRQWHPQKBFD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxooctahydro-ethenocyclopropa isoindol moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the formation of the dioxooctahydro-ethenocyclopropa isoindol intermediate, and finally the coupling with the benzamide group. Common reagents used in these reactions include chlorinating agents, cyclopropanating agents, and amide coupling reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography would be essential to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may be studied for its biological activity, including potential pharmacological effects.

    Medicine: Research may focus on its potential as a therapeutic agent for treating specific diseases or conditions.

    Industry: The compound could be explored for its use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide include other benzamide derivatives, chlorophenyl compounds, and isoindol-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to other benzamide derivatives, the presence of the dioxooctahydro-ethenocyclopropa isoindol moiety adds complexity and potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide

InChI

InChI=1S/C24H19ClN2O3/c25-18-3-1-2-4-19(18)26-22(28)12-5-7-13(8-6-12)27-23(29)20-14-9-10-15(17-11-16(14)17)21(20)24(27)30/h1-10,14-17,20-21H,11H2,(H,26,28)

InChI Key

PXYYRQWHPQKBFD-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6Cl

Origin of Product

United States

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